3,7-Dibromo-1,5-naphthyridine: A Core Scaffold for Advanced Drug Discovery
3,7-Dibromo-1,5-naphthyridine: A Core Scaffold for Advanced Drug Discovery
CAS Number: 17965-72-9
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 3,7-dibromo-1,5-naphthyridine, a key heterocyclic building block in medicinal chemistry. This document details its physicochemical properties, synthesis, and significant applications, with a focus on its role as a versatile intermediate in the development of novel therapeutics. Experimental protocols and logical workflows are presented to facilitate its use in research and drug discovery.
Core Compound Properties
3,7-Dibromo-1,5-naphthyridine is a halogenated aromatic heterocycle. The strategic placement of the bromine atoms at the 3- and 7-positions provides reactive handles for a variety of cross-coupling reactions, making it an invaluable scaffold for the synthesis of diverse compound libraries.
| Property | Value | Source |
| CAS Number | 17965-72-9 | Commercial Suppliers |
| Molecular Formula | C₈H₄Br₂N₂ | Commercial Suppliers |
| Molecular Weight | 287.94 g/mol | Commercial Suppliers |
| Appearance | Solid (form may vary) | General Knowledge |
| Purity | Typically >95% | Commercial Suppliers |
| Storage | Sealed container, refrigeration recommended | Commercial Suppliers |
Synthesis of 3,7-Dibromo-1,5-naphthyridine
A logical synthetic approach starting from a suitable 1,5-naphthyridine precursor is outlined below.
Experimental Protocol: General Bromination of a 1,5-Naphthyridine Derivative
This protocol is a representative procedure based on general methods for the bromination of related heterocyclic compounds.[1]
Materials:
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1,5-naphthyridine derivative (e.g., 1,5-dialkyl-1,5-naphthyridine-2,6-dione)
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Brominating agent (e.g., Bromine or N-Bromosuccinimide)
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Anhydrous solvent (e.g., Chloroform, Dichloromethane, or Acetic Acid)
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Inert gas (e.g., Argon or Nitrogen)
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Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
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Stirring and heating apparatus
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Purification supplies (silica gel for column chromatography, appropriate eluents)
Procedure:
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In a flame-dried round-bottom flask under an inert atmosphere, dissolve the 1,5-naphthyridine derivative in a suitable anhydrous solvent.
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Cool the solution in an ice bath.
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Slowly add the brominating agent (e.g., a solution of bromine in the same solvent or N-bromosuccinimide in portions) to the stirred solution. The molar ratio of the brominating agent to the substrate will determine the degree of bromination. For dibromination, at least two equivalents of the brominating agent will be required.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC). Gentle heating may be required to drive the reaction to completion.
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Upon completion, quench the reaction by adding a reducing agent solution (e.g., aqueous sodium thiosulfate) if bromine was used.
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Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the desired 3,7-dibromo-1,5-naphthyridine derivative.
Applications in Drug Discovery and Development
The primary utility of 3,7-dibromo-1,5-naphthyridine in drug discovery lies in its role as a versatile synthetic intermediate. The two bromine atoms serve as key points for diversification through various transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl and heteroaryl substituents at the 3- and 7-positions, enabling the exploration of structure-activity relationships (SAR) in the development of bioactive molecules.
While specific biological activity data for 3,7-dibromo-1,5-naphthyridine itself is not extensively reported, the 1,5-naphthyridine scaffold is present in numerous compounds with a broad spectrum of pharmacological activities, including:
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Anticancer Agents: Derivatives of 1,5-naphthyridine have been investigated as inhibitors of various kinases, such as c-Met kinase and TGF-β type I receptor, which are implicated in cancer progression.
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Antimicrobial Agents: The naphthyridine core is a well-established pharmacophore in the development of antibacterial drugs.
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Antiparasitic Agents: Substituted 1,5-naphthyridine derivatives have shown promising activity against parasites like Leishmania infantum, with some compounds exhibiting potent inhibition of leishmanial DNA topoisomerase IB.[2]
The following experimental protocol provides a detailed methodology for a Suzuki-Miyaura coupling reaction, a cornerstone application of 3,7-dibromo-1,5-naphthyridine.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of 3,7-Dibromo-1,5-naphthyridine
This protocol is a representative procedure for the Suzuki-Miyaura coupling of a dibromo-heteroaromatic compound.
Materials:
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3,7-Dibromo-1,5-naphthyridine
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Aryl- or heteroaryl-boronic acid or boronic ester (2.2 equivalents for disubstitution)
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Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
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Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
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Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)
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Inert gas (e.g., Argon or Nitrogen)
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Standard glassware for organic synthesis
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Stirring and heating apparatus
-
Purification supplies
Procedure:
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To a flame-dried Schlenk flask, add 3,7-dibromo-1,5-naphthyridine, the boronic acid derivative, the palladium catalyst, and the base.
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Evacuate and backfill the flask with an inert gas three times.
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Add the degassed solvent system via syringe.
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Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
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Cool the reaction mixture to room temperature and dilute with water.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the residue by column chromatography on silica gel to yield the desired 3,7-disubstituted-1,5-naphthyridine product.
Visualized Workflows
The following diagrams illustrate the logical flow of synthesis and application of 3,7-dibromo-1,5-naphthyridine in a drug discovery context.
Caption: Synthetic workflow for 3,7-Dibromo-1,5-naphthyridine.
Caption: Drug discovery workflow utilizing 3,7-Dibromo-1,5-naphthyridine.
